Enthalpy of Fusion and Melting Behavior: 4-Fluoro Position Drives a Higher-Temperature, Higher-Enthalpy Solid–Liquid Transition vs. 3-Fluoro Isomer
Among racemic monofluoromandelic acids, the position of the fluorine substituent dictates both the fusion temperature and the enthalpy of fusion. Racemic 4-fluoromandelic acid—which shares the para-fluoro motif with the target compound—exhibits a fusion temperature of 403 K and ΔfusH of 29.29 kJ/mol, compared with 30.12 kJ/mol at 390 K for the 2-fluoro isomer and 24.69 kJ/mol at 370 K for the 3-fluoro isomer [1]. The 4-fluoro isomer therefore requires approximately 18.6% more thermal energy for melting than its 3-fluoro counterpart. The additional 2-methoxy group present in 4-fluoro-2-methoxymandelic acid is expected to further modulate both the melting point and the enthalpy of fusion through its capacity to act as a hydrogen-bond acceptor, altering the crystal lattice energy relative to the mono-substituted 4-fluoro parent [2].
| Evidence Dimension | Enthalpy of fusion (ΔfusH) and fusion temperature |
|---|---|
| Target Compound Data | 4-Fluoro substitution (present in target): ΔfusH = 29.29 kJ/mol at Tfus = 403 K [1]; 2-methoxy modulation adds further hydrogen-bond acceptor capacity [2] |
| Comparator Or Baseline | 2-Fluoromandelic acid: ΔfusH = 30.12 kJ/mol at 390 K; 3-Fluoromandelic acid: ΔfusH = 24.69 kJ/mol at 370 K [1] |
| Quantified Difference | Δ(ΔfusH) 4-F vs. 3-F = +4.60 kJ/mol (+18.6%); ΔTfus 4-F vs. 3-F = +33 K |
| Conditions | Differential scanning calorimetry data compiled by Chickos et al. (1991) from Larsen & Marthi (1994) X-ray structures, NIST Standard Reference Database [1] |
Why This Matters
Higher fusion enthalpy and temperature indicate stronger crystal lattice stabilization, which directly impacts solubility, recrystallization behavior, and formulation strategies in pharmaceutical development.
- [1] NIST Chemistry WebBook. 4-Fluoromandelic acid: ΔfusH = 29.29 kJ/mol at 403 K; 2-Fluoromandelic acid: ΔfusH = 30.12 kJ/mol at 390 K; 3-Fluoromandelic acid: ΔfusH = 24.69 kJ/mol at 370 K. Data from Chickos, J. S.; Braton, C. M.; Hesse, D. G.; Liebman, J. F., J. Org. Chem., 1991, 56, 927–938, and Larsen, S.; Marthi, K., Acta Crystallogr. B, 1994, 50, 373–381. https://webbook.nist.gov/ View Source
- [2] Larsen, S.; Marthi, K. Structures of racemic monofluoro-substituted mandelic acids, their relation to the thermochemical properties and an analysis of short intermolecular fluorine–carbon contacts. Acta Crystallogr. Sect. B Struct. Sci., 1994, 50(3), 373–381. DOI: 10.1107/S0108768193010766. View Source
